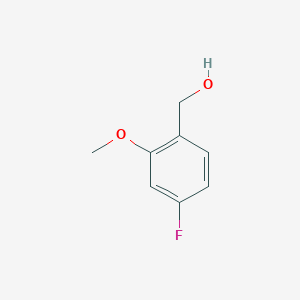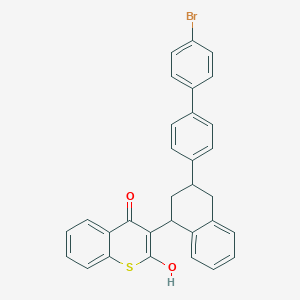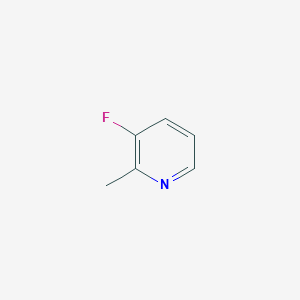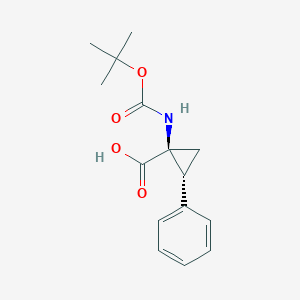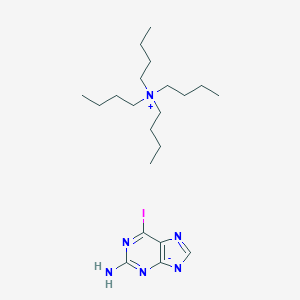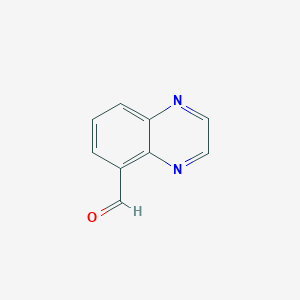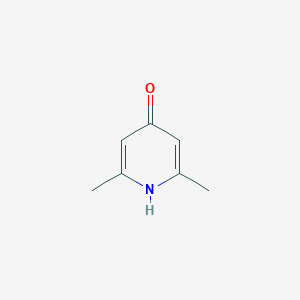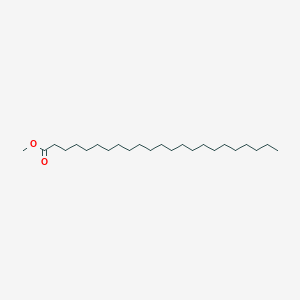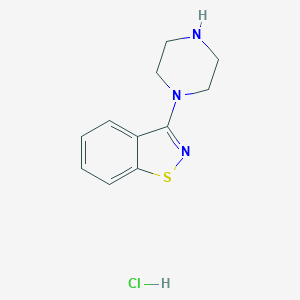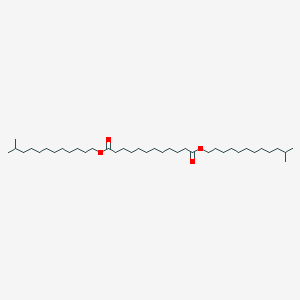
Dodecanedioic acid, diisotridecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanedioic acid, diisotridecyl ester is a chemical compound that is commonly used in scientific research. It is a type of diester that is synthesized from dodecanedioic acid and is used in various applications such as the production of polymers, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of dodecanedioic acid, diisotridecyl ester is not fully understood. However, it is believed to interact with lipid membranes and alter their properties. This can lead to changes in the permeability and fluidity of the membrane, which can affect the function of membrane-bound proteins.
Biochemische Und Physiologische Effekte
Studies have shown that dodecanedioic acid, diisotridecyl ester can have a range of biochemical and physiological effects. It has been shown to have antimicrobial properties, and it can also inhibit the growth of cancer cells. Additionally, the compound has been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using dodecanedioic acid, diisotridecyl ester in lab experiments is its ability to interact with lipid membranes. This makes it a useful tool for studying membrane-bound proteins and lipid-protein interactions. However, one limitation of the compound is that it can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are many potential future directions for research on dodecanedioic acid, diisotridecyl ester. One area of interest is the development of new drug delivery systems using the compound. Additionally, researchers are interested in exploring the potential applications of the compound in the field of biomaterials. Finally, further studies are needed to fully understand the mechanism of action of dodecanedioic acid, diisotridecyl ester and its potential applications in various fields of research.
Conclusion:
Dodecanedioic acid, diisotridecyl ester is a versatile compound that has many potential applications in scientific research. Its ability to interact with lipid membranes makes it a useful tool for studying membrane-bound proteins and lipid-protein interactions. While there are some limitations to working with the compound, its low cost and relative ease of synthesis make it a popular choice for industrial and academic research. With further study, dodecanedioic acid, diisotridecyl ester has the potential to be used in a wide range of applications, from drug delivery systems to biomaterials.
Synthesemethoden
Dodecanedioic acid, diisotridecyl ester is synthesized by reacting dodecanedioic acid with isononyl alcohol in the presence of a catalyst. The reaction is carried out at a high temperature and pressure to yield the diester. The synthesis method is relatively simple and cost-effective, making it a popular choice for industrial applications.
Wissenschaftliche Forschungsanwendungen
Dodecanedioic acid, diisotridecyl ester is commonly used in scientific research as a surfactant, emulsifier, and dispersant. It is particularly useful in the study of lipid membranes and the interactions between lipids and proteins. The compound has also been studied for its potential use in drug delivery systems and as a component in biomaterials.
Eigenschaften
CAS-Nummer |
143009-09-0 |
|---|---|
Produktname |
Dodecanedioic acid, diisotridecyl ester |
Molekularformel |
C38H74O4 |
Molekulargewicht |
595 g/mol |
IUPAC-Name |
bis(11-methyldodecyl) dodecanedioate |
InChI |
InChI=1S/C38H74O4/c1-35(2)29-23-17-11-7-9-15-21-27-33-41-37(39)31-25-19-13-5-6-14-20-26-32-38(40)42-34-28-22-16-10-8-12-18-24-30-36(3)4/h35-36H,5-34H2,1-4H3 |
InChI-Schlüssel |
XLXMYOUBZINZAX-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |
Kanonische SMILES |
CC(C)CCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |
Andere CAS-Nummern |
143009-09-0 84731-63-5 |
Synonyme |
Dodecanedioic acid, di-C11-14-isoalkyl esters, C13-rich |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



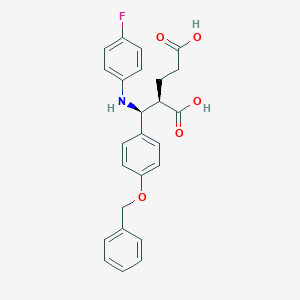
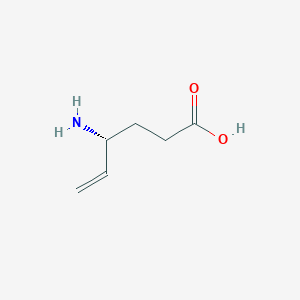
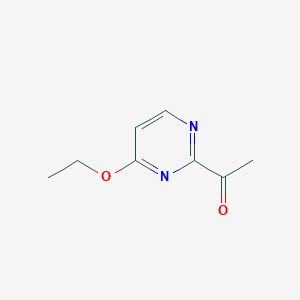
![{4-[(2-Ethyl-5,7-dimethyl-3h-imidazo[4,5-b]pyridin-3-yl)methyl]-2,6-dipropylphenoxy}(phenyl)acetic acid](/img/structure/B130098.png)
![7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione](/img/structure/B130100.png)
